molecular formula C18H17F2NO3 B12847685 (S)-4-Benzyl-2-(difluoro(4-methoxyphenoxy)methyl)-4,5-dihydrooxazole

(S)-4-Benzyl-2-(difluoro(4-methoxyphenoxy)methyl)-4,5-dihydrooxazole

Cat. No.: B12847685
M. Wt: 333.3 g/mol
InChI Key: VQLCAWOYCKTCQR-AWEZNQCLSA-N
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Description

(S)-4-Benzyl-2-(difluoro(4-methoxyphenoxy)methyl)-4,5-dihydrooxazole is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzyl group, a difluoro(4-methoxyphenoxy)methyl moiety, and a dihydrooxazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(difluoro(4-methoxyphenoxy)methyl)-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate aromatic compound.

    Introduction of the Difluoro(4-methoxyphenoxy)methyl Moiety: This step involves the reaction of 4-methoxyphenol with a difluoromethylating agent, such as difluoromethyl bromide, under basic conditions.

    Cyclization to Form the Dihydrooxazole Ring: The final step involves the cyclization of the intermediate product with an appropriate amine and a dehydrating agent, such as phosphorus oxychloride, to form the dihydrooxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(difluoro(4-methoxyphenoxy)methyl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, where nucleophiles such as amines or thiols can replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents.

Major Products Formed

    Oxidation: Oxazole derivatives with various functional groups.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atoms.

Scientific Research Applications

(S)-4-Benzyl-2-(difluoro(4-methoxyphenoxy)methyl)-4,5-dihydrooxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(difluoro(4-methoxyphenoxy)methyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethyl group and the dihydrooxazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Benzyl-2-(difluoro(4-hydroxyphenoxy)methyl)-4,5-dihydrooxazole: Similar structure but with a hydroxy group instead of a methoxy group.

    (S)-4-Benzyl-2-(difluoro(4-chlorophenoxy)methyl)-4,5-dihydrooxazole: Similar structure but with a chloro group instead of a methoxy group.

    (S)-4-Benzyl-2-(difluoro(4-nitrophenoxy)methyl)-4,5-dihydrooxazole: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

(S)-4-Benzyl-2-(difluoro(4-methoxyphenoxy)methyl)-4,5-dihydrooxazole is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the compound. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17F2NO3

Molecular Weight

333.3 g/mol

IUPAC Name

(4S)-4-benzyl-2-[difluoro-(4-methoxyphenoxy)methyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C18H17F2NO3/c1-22-15-7-9-16(10-8-15)24-18(19,20)17-21-14(12-23-17)11-13-5-3-2-4-6-13/h2-10,14H,11-12H2,1H3/t14-/m0/s1

InChI Key

VQLCAWOYCKTCQR-AWEZNQCLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OC(C2=N[C@H](CO2)CC3=CC=CC=C3)(F)F

Canonical SMILES

COC1=CC=C(C=C1)OC(C2=NC(CO2)CC3=CC=CC=C3)(F)F

Origin of Product

United States

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